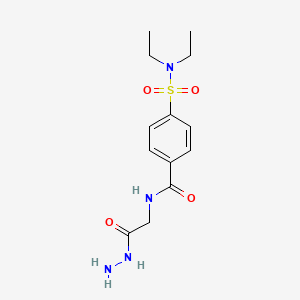
4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C13H20N4O4S and its molecular weight is 328.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of diabetes and cancer therapies. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C20H21N5O4S
- Molecular Weight : 427.5 g/mol
- CAS Number : 391895-87-7
The compound is believed to exert its effects through several mechanisms:
- ER Stress Modulation : It has been shown to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is critical in the pathogenesis of diabetes.
- Anticancer Activity : Preliminary studies suggest that this compound may also exhibit anticancer properties by inducing apoptosis in cancer cells.
1. Pancreatic β-cell Protection
Recent studies have highlighted the protective effects of related compounds against ER stress-induced β-cell dysfunction. For instance, a study identified N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs that demonstrated significant β-cell protective activity, with an EC50 value as low as 0.1 µM, indicating high potency against ER stress .
| Compound | Maximal Activity (%) | EC50 (μM) |
|---|---|---|
| WO5m | 100 | 0.1 ± 0.01 |
| Compound 5a | 45 | 18.6 ± 4 |
2. Anticancer Properties
The anticancer potential of compounds similar to this compound has been documented in various studies. For example, derivatives of triazolo-thiadiazole have shown potent anticancer activity against multiple cancer cell lines . The specific mechanisms include:
- Induction of apoptosis
- Inhibition of cell proliferation
Study on β-cell Protection
A notable study explored the structure-activity relationship (SAR) of benzamide derivatives and their ability to protect pancreatic β-cells from ER stress. The findings suggested that modifications on the benzamide scaffold significantly impacted biological activity, with certain substitutions leading to enhanced protective effects .
Anticancer Activity Assessment
In another investigation, compounds structurally related to our target showed promising results in inhibiting growth in various cancer cell lines. The study utilized both in vitro and in vivo models to assess the efficacy and mechanism of action .
Propriétés
IUPAC Name |
4-(diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4S/c1-3-17(4-2)22(20,21)11-7-5-10(6-8-11)13(19)15-9-12(18)16-14/h5-8H,3-4,9,14H2,1-2H3,(H,15,19)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKNIQDBJXIGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














